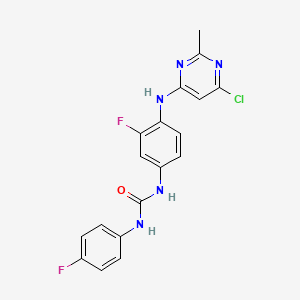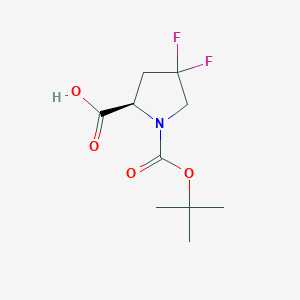
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H17BrN4O and its molecular weight is 349.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Compounds related to 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one have been extensively studied for their antifungal properties. For instance, triazoles are known for their significant biological activities, including antifungal effects against Candida strains. The synthesis of triazole derivatives via copper-catalyzed azide alkyne cycloaddition has shown promising antifungal profiles, suggesting the potential of further modifications to enhance drug efficacy (Lima-Neto et al., 2012).
Antibacterial Activity
Azetidinone derivatives, a category closely related to the compound , have demonstrated significant antibacterial activities. A study on the synthesis and antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one revealed that these compounds showed promising antibacterial activities against various bacterial strains, indicating their potential as drug candidates for bacterial infections (Chopde et al., 2012).
Synthesis and Characterization for Drug Development
The chemical synthesis and characterization of compounds bearing the triazole and azetidinone moieties are crucial for the development of new drugs. For example, the novel synthesis techniques for 1,2,3-triazole derivatives offer pathways for creating compounds with potential therapeutic applications, including antimicrobial and antifungal agents. Such methodologies highlight the importance of chemical synthesis in drug discovery and development processes (Leemans et al., 2008).
Potential Applications in Pesticide Development
The interaction of specific compounds in soil leading to the formation of hybrid residues has been observed, suggesting the potential for developing novel pesticides. A study demonstrated the transformation of herbicides in soil to unexpected residues, showcasing the complexity of chemical interactions in environmental settings and the possibility of creating new pesticide formulations (Bartha, 1969).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-14-4-2-1-3-13(14)5-6-15(21)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCAPGANLUKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2874502.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)
![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)
![6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2874508.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2874512.png)

![METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2874514.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2874518.png)

![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)
![2-(benzylsulfanyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2874523.png)
